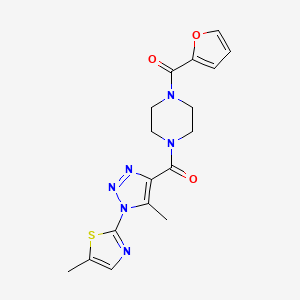

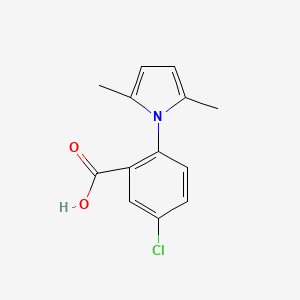

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

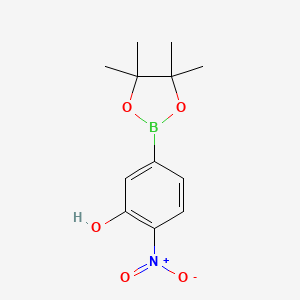

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research and development.

Aplicaciones Científicas De Investigación

Photoelectric Conversion in Solar Cells

Research has explored carboxylated cyanine dyes, including quinazoline derivatives, to improve the photoelectric conversion efficiency of dye-sensitized solar cells. By co-sensitizing solar cells with these dyes, a significant enhancement in power conversion efficiency was observed, suggesting the potential of quinazoline derivatives in solar energy applications (Wu et al., 2009).

Heterocyclic Chemistry and Synthetic Applications

Quinazoline derivatives are central to the formation of heterocyclic compounds through reactions such as the Nitrile Carboxamide Rearrangement. These reactions facilitate the synthesis of complex molecules, including hexahydroquinazolines and imidazoloquinazolindiones, which have implications in developing new chemical entities with potential biological activities (Bischoff & Schroeder, 1983).

Supramolecular Gelators and Silver(I) Complexes

Quinoline-urea derivatives have been investigated for their ability to form gels in combination with silver(I) compounds. These studies aim at developing new materials with potential applications in photophysics and materials chemistry. The gelation properties and the ability to form structurally diverse complexes highlight the versatility of quinazoline derivatives in supramolecular chemistry (Braga et al., 2013).

Antimicrobial Activity

The synthesis of quinazoline derivatives and their evaluation for antimicrobial activity represent another significant application. By modifying the quinazoline core and introducing various substituents, researchers aim to discover new antimicrobial agents with improved efficacy against resistant strains of bacteria and fungi (Patel & Shaikh, 2011).

BRAFV600E Inhibition in Cancer Therapy

In the context of medicinal chemistry, quinazoline derivatives have been designed as inhibitors of the BRAFV600E kinase, a target in cancer therapy. These compounds exhibit potent inhibitory activity against both mutant and wild-type BRAF kinase, demonstrating the therapeutic potential of quinazoline derivatives in treating cancers driven by BRAF mutations (Holladay et al., 2011).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea involves the condensation of 3-butyl-2-hydroxyquinazolin-4(1H)-one with 2-cyanobenzaldehyde, followed by the reaction of the resulting Schiff base with urea to form the final product.", "Starting Materials": [ "3-butyl-2-hydroxyquinazolin-4(1H)-one", "2-cyanobenzaldehyde", "urea", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 3-butyl-2-hydroxyquinazolin-4(1H)-one (1.0 g, 5.0 mmol) and 2-cyanobenzaldehyde (0.92 g, 5.0 mmol) in ethanol (20 mL) and add a few drops of sodium hydroxide solution (10% w/v).", "Step 2: Heat the reaction mixture under reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the resulting solid.", "Step 4: Dissolve the solid in hot ethanol (20 mL) and add urea (0.54 g, 9.0 mmol).", "Step 5: Heat the reaction mixture under reflux for 2 hours.", "Step 6: Cool the reaction mixture to room temperature and filter the resulting solid.", "Step 7: Wash the solid with water and dry in a vacuum oven to obtain the final product, (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea." ] } | |

Número CAS |

941984-38-9 |

Nombre del producto |

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea |

Fórmula molecular |

C20H19N5O2 |

Peso molecular |

361.405 |

Nombre IUPAC |

1-(3-butyl-2-oxoquinazolin-4-yl)-3-(2-cyanophenyl)urea |

InChI |

InChI=1S/C20H19N5O2/c1-2-3-12-25-18(15-9-5-7-11-17(15)23-20(25)27)24-19(26)22-16-10-6-4-8-14(16)13-21/h4-11H,2-3,12H2,1H3,(H2,22,24,26) |

Clave InChI |

MXTOPKBEEXTJDX-HKOYGPOVSA-N |

SMILES |

CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3C#N |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Methoxyphenyl)methyl]triazole](/img/structure/B2692522.png)

![1-(tert-butyl)-6-butyl-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2692524.png)

![Ethyl 4-[3-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-amido]benzoate](/img/structure/B2692525.png)

![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide](/img/structure/B2692529.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide](/img/structure/B2692532.png)